

Nympheal chemical structure and synthesis

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Compound of Interest

Compound Name: 3-(4-Isobutyl-2-methylphenyl)propanal

Cat. No.: B13988180

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An In-depth Technical Guide to the Chemical Structure and Synthesis of Nympheal™

Introduction: A Modern Muguet Aldehyde

Nympheal™, a captive ingredient developed and patented by Givaudan in 2014, represents a significant advancement in the field of fragrance chemistry.[1] Classified as a muguet (lily-of-the-valley) aldehyde, it provides a powerful, diffusive, and multifaceted floral note that has become indispensable in modern perfumery.[2][3] Its development was driven by the industry's need for high-performance, safe, and regulatory-compliant alternatives to traditional lily-of-the-valley ingredients like Lilial (butylphenyl methylpropional), which faced restrictions due to reproductive toxicity concerns.[4][5][6]

Nympheal™ is distinguished by its exceptionally low odor threshold and a complex olfactory profile that combines the classic floral character of muguet and cyclamen with watery, green, and linden blossom facets.[1][2][7] This unique character imparts a creamy, voluminous, and radiant quality to fragrance compositions.[2][3] This guide provides a detailed examination of the chemical structure of Nympheal™ and a comprehensive overview of its industrial synthesis, offering insights for researchers, chemists, and professionals in the fragrance and flavor industry.

PART 1: Chemical Structure and Physicochemical Properties

The molecular architecture of Nympheal™ is precisely designed to optimize its olfactory performance while ensuring its biological safety. The strategic placement of a methyl group on the phenyl ring is a key innovation that mitigates the metabolic pathways associated with the toxicity of its predecessors.^{[1][8]}

- IUPAC Name: **3-(4-Isobutyl-2-methylphenyl)propanal**^{[2][4][9]}
- CAS Number: 1637294-12-2^{[2][3][7]}
- Chemical Formula: C₁₄H₂₀O^{[2][9]}

The structure consists of a propanal moiety attached to a substituted benzene ring. The ring features an isobutyl group at the para-position (position 4) and a critical methyl group at the ortho-position (position 2) relative to the propanal side chain.

Caption: Chemical Structure of Nympheal™.

Quantitative Data Summary

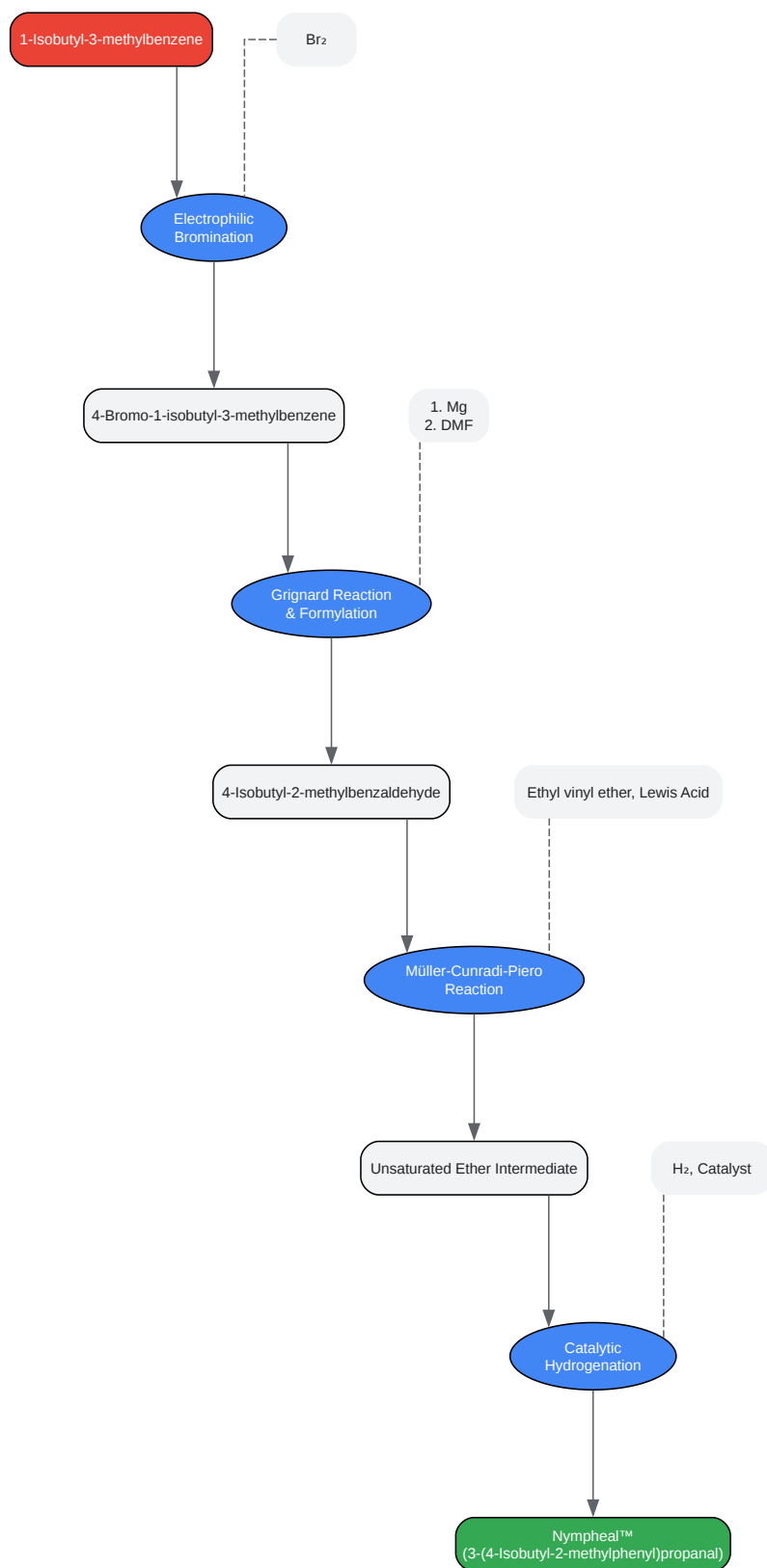
The physicochemical properties of Nympheal™ are crucial for its performance and stability in various applications.

Property	Value	Source
Molecular Weight (MW)	204.3 g/mol	^[2]
Log P (Partition Coefficient)	3.7	^[2]
Vapor Pressure	0.001 hPa	^[2]
Odor Threshold	0.021 ng/L air	^[1]
Tenacity on Blotter	Several months	^{[2][7]}
Appearance	Colorless Liquid	^{[2][4]}

PART 2: Synthesis of Nympheal™

The industrial synthesis of Nympheal™ is a multi-step process designed for efficiency and scalability. The key challenge lies in the regioselective introduction of the propanal moiety onto

the asymmetrically substituted benzene ring.[8] The most viable route starts from 1-isobutyl-3-methylbenzene and involves several key transformations.[8]



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Caption: Industrial Synthesis Workflow for Nymphheal™.

Detailed Experimental Protocol and Rationale

The synthesis is a robust sequence that has been scaled to multi-kilogram production.[8]

Step 1: Electrophilic Bromination of 1-Isobutyl-3-methylbenzene

- **Protocol:** 1-isobutyl-3-methylbenzene is treated with bromine (Br_2) in the presence of a suitable catalyst (e.g., iron filings or a mild Lewis acid) in an inert solvent. The reaction is typically run at a controlled temperature to manage selectivity.
- **Causality & Expertise:** The isobutyl and methyl groups are both ortho-, para-directing activators. The steric bulk of the isobutyl group favors electrophilic attack at the para position relative to it (position 4), which is also conveniently ortho to the smaller methyl group. This directing effect is crucial for achieving the desired regiochemistry, leading to the formation of 4-bromo-1-isobutyl-3-methylbenzene as the major product. Careful control of reaction conditions is necessary to minimize the formation of other isomers.[1][8]

Step 2: Grignard Reaction and Formylation

- **Protocol:** The aryl bromide from Step 1 is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent. This organometallic intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup.
- **Causality & Expertise:** This two-part step is a classic and highly reliable method for converting an aryl halide into a benzaldehyde. The Grignard reagent formation inverts the polarity of the carbon atom attached to the bromine, making it a potent nucleophile. DMF serves as an efficient one-carbon electrophile. This method is preferred in industrial settings for its high yield and the relative affordability of the reagents.[1][8] The resulting product is 4-isobutyl-2-methylbenzaldehyde.

Step 3: Müller-Cunradi-Piero Reaction

- **Protocol:** The 4-isobutyl-2-methylbenzaldehyde is reacted with ethyl vinyl ether in the presence of a Lewis acid catalyst (e.g., $\text{BF}_3 \cdot \text{OEt}_2$). This reaction forms an unstable acetal intermediate which, upon heating or mild acid treatment, eliminates ethanol to yield an unsaturated ether.
- **Causality & Expertise:** This key reaction is an elegant method for introducing the three-carbon side chain precursor.[8][10] The Lewis acid activates the aldehyde carbonyl group, making it susceptible to nucleophilic attack by the electron-rich double bond of the ethyl vinyl ether. This reaction is highly efficient for constructing the carbon skeleton that will ultimately become the propanal moiety. It is a more direct and atom-economical approach than a traditional aldol condensation followed by multiple subsequent steps.

Step 4: Catalytic Hydrogenation

- **Protocol:** The unsaturated intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation. This is typically performed using hydrogen gas (H_2) over a palladium on carbon (Pd/C) or similar transition metal catalyst.
- **Causality & Expertise:** This final step accomplishes two critical transformations simultaneously: the reduction of the carbon-carbon double bond and the hydrogenolysis of the ether group, which is then hydrolyzed to the desired aldehyde. Catalytic hydrogenation is a clean, high-yielding, and industrially scalable method that avoids the use of stoichiometric reducing agents, aligning with principles of green chemistry. The result is the target molecule, **3-(4-isobutyl-2-methylphenyl)propanal** (Nympheal™).[1][8]

PART 3: Applications and Performance Insights

Nympheal™ is not merely a one-to-one replacement for older muguet materials; it offers unique creative possibilities. While olfactorily similar to Lilial, it is significantly more powerful, with some estimates suggesting it is up to 20 times more potent.[4]

- **High Impact & Diffusion:** Its low odor threshold translates to exceptional performance, providing lift and volume even at low dosages (recommended use level is from traces to 10%).[2][7]

- Creamy & Watery Texture: It imparts a distinctive creamy and watery density to floral accords, enhancing the naturalness and complexity of a fragrance.[2][7]
- Synergistic Blending: Nympheal™ exhibits remarkable synergy with other ingredients. A notable example is its combination with patchouli oil, where the two materials interact to create a unique and high-performing signature accord rather than simply layering their individual scents.[2][3]

Its stability and performance make it suitable for a wide range of applications, from fine fragrances to personal care products like shampoos and lotions, as well as fabric and home care products.[3][11]

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